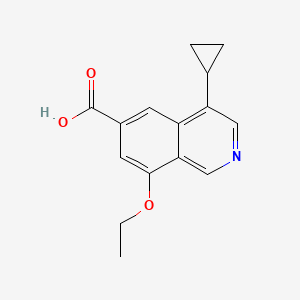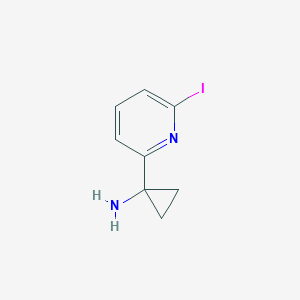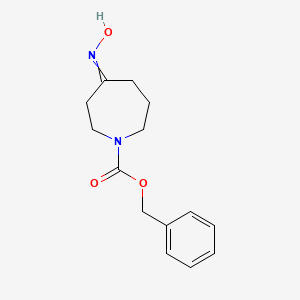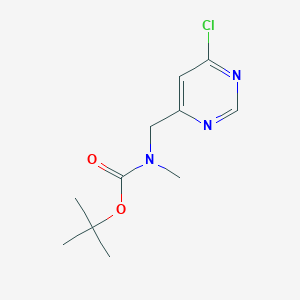![molecular formula C14H16FN3O B15065694 3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15065694.png)
3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. Spirocyclic compounds are characterized by a bicyclic structure where two rings are connected through a single atom, creating a spiro center. This particular compound features a fluorophenyl group, a triazaspirodecane core, and a methyl group, contributing to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, including N-arylation, reduction, and coupling reactions. One common synthetic route involves the following steps :
N-Arylation: The initial step involves the N-arylation of a pyrazolone derivative using a copper (I) iodide catalyst. This reaction forms an intermediate amine.
Reduction: The intermediate amine is then reduced to yield a secondary amine.
Coupling: The secondary amine is coupled with 3-(4-fluorophenyl)propionic acid using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent.
Deprotection: The final step involves the deprotection of the Boc (tert-butoxycarbonyl) group using hydrochloric acid in 1,4-dioxane, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to streamline the process.
化学反应分析
Types of Reactions
3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitrating agents (HNO₃/H₂SO₄), halogenating agents (Br₂, Cl₂)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various amine derivatives.
科学研究应用
3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex spirocyclic molecules.
Biology: It serves as a probe in biological studies to investigate the interactions of spirocyclic compounds with biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
作用机制
The mechanism of action of 3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding pockets of target proteins, modulating their activity. For example, it has been studied as an inhibitor of beta-secretase (BACE-1), an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease .
相似化合物的比较
Similar Compounds
8-Benzyl-4-(cyclohexylamino)-1-(3-fluorophenyl)-7-methyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one: This compound shares a similar spirocyclic core and fluorophenyl group but differs in its substituents, leading to variations in its biological activity.
8-(3-((1-Aminopropan-2-yl)oxy)benzyl)-4-(cyclohexylamino)-1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-3-en-2-one: Another related compound with modifications that affect its binding affinity and specificity.
Uniqueness
3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one is unique due to its specific combination of a fluorophenyl group, a triazaspirodecane core, and a methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C14H16FN3O |
|---|---|
分子量 |
261.29 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)-4-methyl-1,4,9-triazaspiro[4.5]dec-1-en-3-one |
InChI |
InChI=1S/C14H16FN3O/c1-18-13(19)12(10-3-5-11(15)6-4-10)17-14(18)7-2-8-16-9-14/h3-6,16H,2,7-9H2,1H3 |
InChI 键 |
SUBVPEQORWRIDO-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C(=NC12CCCNC2)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[2-(Naphthalen-1-yl)phenyl]acetic acid](/img/structure/B15065650.png)


![1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one](/img/structure/B15065666.png)

![4'-[(Trimethylsilyl)ethynyl][1,1'-biphenyl]-4-amine](/img/structure/B15065684.png)


